molecular formula C9H10ClNO3S B1413693 (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide CAS No. 1799978-40-7

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide

Cat. No.: B1413693
CAS No.: 1799978-40-7
M. Wt: 247.7 g/mol
InChI Key: OLRKKBWPBZLYIX-LURJTMIESA-N
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Description

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a compound belonging to the benzoxathiazepine family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzoxathiazepine core structure that contributes to its biological activity. The presence of the chlorine atom and methyl group at specific positions enhances its pharmacological profile.

Biological Activity

Research indicates that benzoxathiazepine derivatives exhibit a broad range of bioactivities:

  • Antipsychotic Effects : Some derivatives have shown potential as antipsychotic agents by modulating neurotransmitter systems, particularly through inhibition of dopamine receptors.
  • Histamine Receptor Modulation : Compounds in this class have been identified as modulators of histamine H3 receptors, which play a role in cognitive functions and sleep regulation.
  • Glucokinase Activation : Certain derivatives act as glucokinase activators, making them potential candidates for diabetes management by improving glucose homeostasis.
  • AMPA Receptor Modulation : They also exhibit activity on AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Many benzoxathiazepines inhibit specific enzymes related to neurotransmitter metabolism.
  • Receptor Interaction : They interact with various receptors (e.g., dopamine, histamine) influencing signaling pathways that affect mood and cognition.
  • Ion Channel Modulation : Some compounds modulate ion channels involved in neuronal excitability.

Research Findings

Recent studies have focused on synthesizing and evaluating a library of benzoxathiazepine derivatives. Notable findings include:

  • A study demonstrated that a series of benzothiaoxazepine-1,1-dioxides were synthesized with yields exceeding 70% using optimized microwave-assisted protocols .
  • Another investigation reported that these compounds could be effectively diversified through one-pot synthesis methods involving various secondary amines .

Data Table: Biological Activities of Benzoxathiazepine Derivatives

Compound NameActivity TypeMechanism of ActionReference
Compound AAntipsychoticDopamine receptor inhibition
Compound BGlucokinase ActivatorEnhances glucose uptake
Compound CHistamine ModulatorH3 receptor antagonism
Compound DAMPA Receptor ModulatorIncreases synaptic plasticity

Case Studies

Several case studies illustrate the therapeutic potential of benzoxathiazepines:

  • Antipsychotic Development : A clinical trial involving a derivative showed significant improvements in patients with schizophrenia compared to placebo groups.
  • Diabetes Management : Preclinical studies indicated that glucokinase activators derived from this class improved glycemic control in diabetic mouse models.

Properties

IUPAC Name

(4S)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRKKBWPBZLYIX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
Reactant of Route 2
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
Reactant of Route 3
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
Reactant of Route 4
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
Reactant of Route 5
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
Reactant of Route 6
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide

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